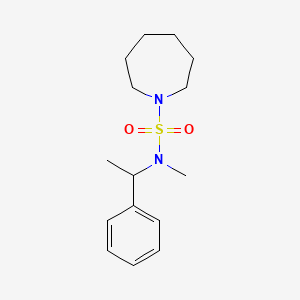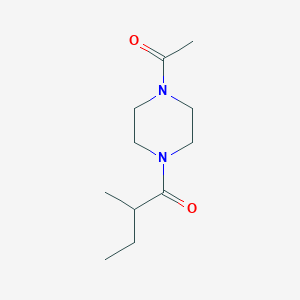
1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one, also known as 4-AcO-DiPT, is a synthetic chemical compound that belongs to the tryptamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The effects of 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one on the body and mind are similar to those of other psychedelic compounds. Users may experience altered perception, mood, and cognition, as well as visual and auditory hallucinations. It has also been reported to induce feelings of euphoria, relaxation, and introspection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one in lab experiments is its relatively low toxicity compared to other psychedelic compounds. However, its psychoactive effects may make it difficult to control for confounding variables in research studies. Additionally, the legal status of 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one in many countries may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one. One area of interest is its potential therapeutic uses in the treatment of mental health disorders. Additionally, further research is needed to fully understand its mechanism of action and effects on the brain. Studies could also investigate the potential long-term effects of 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one use, as well as its potential for abuse and addiction.
In conclusion, 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one is a synthetic chemical compound that has gained popularity in recent years due to its psychoactive effects. It has potential therapeutic uses in the treatment of mental health disorders and may be a useful tool for studying altered states of consciousness. Further research is needed to fully understand its mechanism of action and effects on the brain, as well as its potential long-term effects and potential for abuse.
Méthodes De Synthèse
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one involves the reaction of 4-HO-DiPT with acetic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The chemical structure of 1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one is similar to that of psilocybin, a naturally occurring psychedelic compound found in certain mushrooms.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-methylbutan-1-one has been studied for its potential therapeutic uses in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential as a tool for studying the neural mechanisms underlying altered states of consciousness.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-9(2)11(15)13-7-5-12(6-8-13)10(3)14/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKGOFWUKUYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)

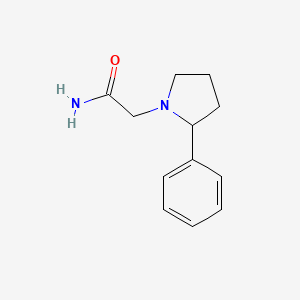
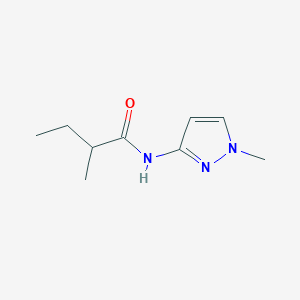

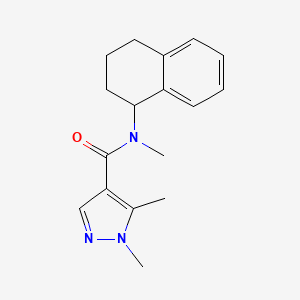
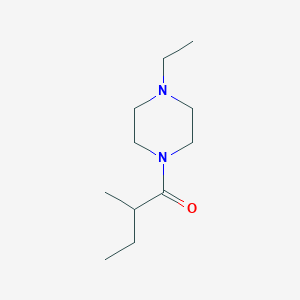
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)

